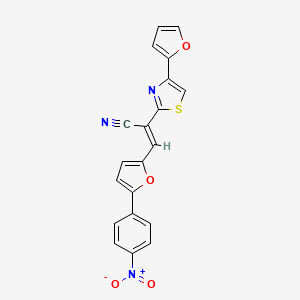

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile

Vue d'ensemble

Description

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups, including furan, thiazole, nitrophenyl, and acrylonitrile moieties. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their potential biological activities and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Furan ring synthesis: The furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Coupling reactions: The furan and thiazole rings can be coupled using cross-coupling reactions such as the Suzuki or Heck reactions.

Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and malononitrile.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the nitro group may produce corresponding aniline derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Numerous studies have demonstrated the anticancer potential of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. The compound has shown efficacy against various cancer cell lines, primarily due to its ability to induce apoptosis and inhibit cell proliferation.

In Vitro Anticancer Activity

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound possesses potent anticancer properties, making it a candidate for further development in cancer therapeutics.

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values against several microorganisms:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound exhibits moderate antibacterial activity, with potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the implications of this compound's biological activities:

Study on Cancer Cell Lines

A comprehensive study investigated the mechanism of action of this compound on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity.

Antimicrobial Efficacy

Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.

Mécanisme D'action

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(phenyl)furan-2-yl)acrylonitrile: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylonitrile: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the nitro group in (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile makes it unique compared to its analogs, as the nitro group can significantly influence the compound’s electronic properties and reactivity.

Activité Biologique

The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic molecule that incorporates various heterocyclic components known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Furan rings : Contributing to its reactivity and potential biological interactions.

- Thiazole moiety : Known for its role in various pharmacological activities.

- Acrylonitrile group : Imparts significant chemical reactivity, enhancing its potential as an antitumor agent.

Anticancer Properties

Numerous studies have highlighted the anticancer activity of compounds containing thiazole and furan moieties. The specific compound under investigation has shown promising results in various cancer cell lines.

-

In vitro Studies :

- The compound exhibited significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. For instance, in a study involving multiple tumor types, derivatives of acrylonitrile demonstrated IC50 values ranging from 0.0244 to 5.06 μM, indicating potent growth inhibition across different cell lines .

-

Mechanism of Action :

- The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells. It interacts with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 . Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their function and leading to cancer cell death.

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Evren et al. (2019) : This study developed novel thiazole derivatives and tested them against various cancer cell lines, revealing that modifications in the thiazole structure could enhance selectivity and potency .

- Molecular Dynamics Simulations : Research involving molecular dynamics simulations has provided insights into how this compound interacts at a molecular level with target proteins. These studies indicate that hydrophobic interactions play a crucial role in binding affinity .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many thiazole and furan derivatives possess anticancer properties, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.

| Compound | IC50 (μM) | Target Cell Line | Notes |

|---|---|---|---|

| Compound A | 0.0244 | HL-60(TB) | High potency |

| Compound B | 1.98 | A549 | Moderate potency |

| (E)-2... | <1.0 | Various | Promising candidate |

Propriétés

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O4S/c21-11-14(20-22-17(12-28-20)19-2-1-9-26-19)10-16-7-8-18(27-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCEFDHALEVCS-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.